1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a nitrile group and a ketone functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrolidine ring. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pyrrolidine: Lacks the nitrile and ketone functionalities.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10(5-11)14-7-9(6-13)12(15)8-14/h2-5,9H,7-8H2,1H3 |
InChI Key |
KVXZNOGNKXZKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(C(=O)C2)C#N |
Origin of Product |
United States |
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